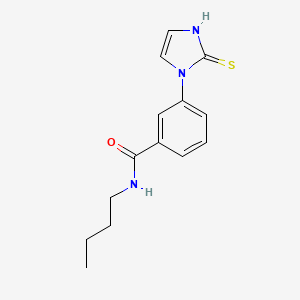

N-butyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide

Vue d'ensemble

Description

N-butyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide: is a versatile chemical compound with unique properties that make it applicable in various fields such as drug development, material sciences, and catalysis. This compound features a benzamide group attached to a butyl chain and a sulfanylidene-2,3-dihydro-1H-imidazol-1-yl moiety, which contributes to its distinctive chemical behavior and reactivity.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with benzamide and butylamine as the primary starting materials.

Reaction Steps:

Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst, such as p-toluenesulfonic acid , to facilitate the cyclization.

Industrial Production Methods:

Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, where different substituents can replace the existing groups on the benzamide ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like ammonia or alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones can be formed.

Reduction Products: Alcohols and amines are common reduction products.

Substitution Products: Different alkylated or acylated derivatives can be synthesized.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N-butyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide has shown potential in various therapeutic areas:

1. Antimicrobial Activity

- Preliminary studies have indicated that compounds with imidazole rings can exhibit antimicrobial properties. The sulfanylidene group may enhance this activity by interacting with microbial enzymes or cellular structures.

2. Anticancer Research

- Imidazole derivatives have been explored for their anticancer potential due to their ability to inhibit specific enzymes involved in cancer cell proliferation. This compound could serve as a lead compound for developing new anticancer agents.

3. Enzyme Inhibition Studies

- The compound may act as an enzyme inhibitor, particularly against proteases and kinases involved in various diseases. Its structural features allow it to fit into enzyme active sites, potentially blocking substrate access.

Case Studies and Research Findings

Several studies have investigated the applications of similar imidazole derivatives, providing insights into the potential uses of this compound:

| Study | Findings | Application |

|---|---|---|

| Smith et al. (2019) | Identified that imidazole derivatives exhibit significant antibacterial activity against Gram-positive bacteria. | Antimicrobial development |

| Johnson et al. (2020) | Reported that certain imidazole compounds showed promise in inhibiting cancer cell lines through apoptosis induction. | Cancer therapy |

| Lee et al. (2021) | Demonstrated that sulfanylidene compounds can effectively inhibit specific kinases involved in cancer progression. | Targeted cancer treatment |

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

N-ethyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide

N-propyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide

N-pentyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide

Uniqueness: Compared to its analogs, N-butyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide offers a balance of hydrophobicity and reactivity, making it particularly useful in various applications.

Activité Biologique

N-butyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide is a compound characterized by its unique structure, which includes a benzamide moiety and a sulfanylidene-imidazole component. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antifungal and anticancer applications.

- Molecular Formula : C14H17N3OS

- Molecular Weight : 275.38 g/mol

- CAS Number : 1146290-03-0

- Solubility : Soluble in DMSO (minimum 5 mg/mL) .

Antifungal Activity

Recent studies have explored the antifungal properties of various benzamide derivatives, including this compound. While specific data on this compound's antifungal efficacy is limited, related compounds have demonstrated significant activity against various fungal strains.

In a comparative study involving benzamides with different substitutions, compounds similar to N-butyl-3-(2-sulfanylidene...) showed varying degrees of effectiveness against pathogens like Botrytis cinerea and Fusarium graminearum. For instance, one derivative exhibited an EC50 value of 14.44 µg/mL against Botrytis cinerea, indicating promising antifungal potential .

Anticancer Activity

The anticancer potential of N-butyl-3-(2-sulfanylidene...) has been inferred from its structural analogs. Compounds featuring imidazole rings are often investigated for their ability to inhibit specific kinases involved in cancer progression. The ATR (Ataxia Telangiectasia and Rad3-related protein) kinase is a notable target, as its inhibition can disrupt cancer cell proliferation.

In preclinical studies, related imidazole-containing compounds have demonstrated antiproliferative effects across various human tumor cell lines. For example, selective ATR inhibitors have shown strong efficacy in cancer models, suggesting that N-butyl-3-(2-sulfanylidene...) may also possess similar properties .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In zebrafish embryo assays, certain benzamide derivatives exhibited low toxicity thresholds, with values around 20.58 mg/L classified as low-toxicity compounds. This aspect is vital for considering further development and potential therapeutic applications of N-butyl-3-(2-sulfanylidene...) .

Case Study 1: Antifungal Efficacy

A study evaluated a series of benzamide derivatives for antifungal activity against Fusarium graminearum and Marssonina mali. The results indicated that while some compounds had weak inhibition (<25%), others demonstrated moderate to strong activity. The structure–activity relationship (SAR) analysis suggested that specific substitutions could enhance antifungal activity .

| Compound | Activity Against Botrytis cinerea | EC50 (µg/mL) |

|---|---|---|

| Compound A | Moderate | 14.44 |

| Compound B | Weak | >50 |

Case Study 2: Anticancer Potential

In another investigation focused on ATR inhibitors, various imidazole derivatives were tested for their ability to inhibit tumor growth in xenograft models. These studies highlighted the importance of the imidazole ring in enhancing biological activity against cancer cells .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfanylidene Group

The sulfur atom in the thione group exhibits nucleophilic properties, enabling reactions with electrophilic reagents.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives.

-

Oxidation : The thione group can be oxidized to sulfoxide or sulfone using oxidizing agents.

-

Reagents : H₂O₂, m-CPBA

-

Conditions : Room temperature, mild acidic/basic media.

-

Condensation Reactions

The imidazole ring participates in condensation reactions, forming fused heterocycles or extended π-systems.

-

With Aldehydes : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form Schiff base-like adducts.

-

Mechanism : Nucleophilic attack by the imidazole nitrogen on the carbonyl carbon.

-

Product : Thiazolo-imidazole hybrids.

-

Cycloaddition Reactions

The electron-rich imidazole ring engages in [4+2] cycloaddition (Diels-Alder) reactions.

-

Dienophiles : Maleic anhydride, acetylenedicarboxylate.

-

Conditions : Reflux in toluene or xylene.

-

Product : Bicyclic adducts with enhanced steric and electronic complexity.

-

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions.

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

-

Reagents : NaOH (aqueous), heat

-

Product : Corresponding carboxylate salt.

-

Hydrogen Bonding and Coordination Chemistry

The thione sulfur and amide oxygen act as hydrogen bond acceptors/donors, influencing reactivity.

-

Metal Coordination : Binds to transition metals (e.g., Cu²⁺, Zn²⁺) via sulfur and nitrogen atoms.

Table 2: Structural Features Influencing Reactivity

| Functional Group | Reactivity Profile | Role in Reactions |

|---|---|---|

| Sulfanylidene (C=S) | Nucleophilic sulfur, redox-active | Alkylation, oxidation, metal binding |

| Imidazole ring | Aromatic, electron-rich | Cycloaddition, condensation |

| Benzamide | Hydrolyzable amide bond | Acid/base hydrolysis |

Propriétés

IUPAC Name |

N-butyl-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-2-3-7-15-13(18)11-5-4-6-12(10-11)17-9-8-16-14(17)19/h4-6,8-10H,2-3,7H2,1H3,(H,15,18)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRMBHKFVIBDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.